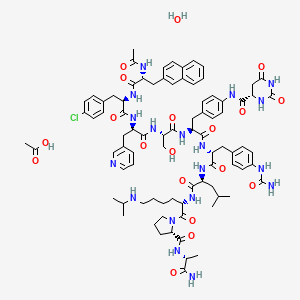

Degarelix acetate hydrate

Übersicht

Beschreibung

Degarelixacetat ist ein synthetisches Peptidderivat, das hauptsächlich zur Behandlung von fortgeschrittenem Prostatakrebs eingesetzt wird. Es wirkt als Gonadotropin-Releasing-Hormon (GnRH)-Rezeptorantagonist, der dazu beiträgt, den Testosteronspiegel zu senken, ein Hormon, das das Wachstum von Prostatatumoren fördert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Degarelixacetat wird mittels Festphasenpeptidsynthese (SPPS) synthetisiert. Der Prozess umfasst die schrittweise Zugabe von Fmoc-geschützten Aminosäuren zu einem geeigneten Harz. Jede Aminosäure wird mit einer Diethylentriaminlösung entschützt, und die Sequenz wird wiederholt, bis die gewünschte Peptidkette gebildet ist. Das rohe Peptid wird dann gereinigt, um pharmazeutisch akzeptables Degarelixacetat zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Degarelixacetat unter Verwendung von großtechnischer SPPS hergestellt. Der Prozess beinhaltet automatisierte Synthesizer, die mehrere Peptidketten gleichzeitig verarbeiten können. Das Endprodukt wird mittels Hochleistungsflüssigchromatographie (HPLC) gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen: Degarelixacetat unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung. Es unterliegt unter normalen physiologischen Bedingungen typischerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Fmoc-geschützte Aminosäuren: Werden für die Synthese der Peptidkette verwendet.

Diethylentriaminlösung: Wird zur Entschützung der Aminosäuren verwendet.

Harz: Dient als fester Träger für die Peptidsynthese.

Hochleistungsflüssigchromatographie (HPLC): Wird zur Reinigung verwendet.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das gebildet wird, ist Degarelixacetat selbst, ein lineares Dekapeptidamid mit sieben unnatürlichen Aminosäuren .

Wissenschaftliche Forschungsanwendungen

Degarelixacetat wird in der medizinischen Forschung, insbesondere bei der Erforschung von Prostatakrebs, ausgiebig verwendet. Es wird verwendet, um die Auswirkungen der Testosteronsuppression auf das Tumorwachstum und das Fortschreiten zu untersuchen. Außerdem wird es in klinischen Studien verwendet, um seine Wirksamkeit und Sicherheit im Vergleich zu anderen GnRH-Antagonisten zu bewerten .

Im Bereich der Chemie dient Degarelixacetat als Modellverbindung für die Erforschung von Peptidsynthese- und Reinigungsverfahren. Es wird auch bei der Entwicklung neuer peptidbasierter Therapeutika verwendet .

Wirkmechanismus

Degarelixacetat wirkt, indem es an GnRH-Rezeptoren in der Hypophyse bindet und die Interaktion mit endogenem GnRH blockiert. Dieser Antagonismus reduziert die Freisetzung von Luteinisierendem Hormon (LH) und Follikel-stimulierendem Hormon (FSH), was wiederum die Produktion von Testosteron unterdrückt. Die rasche Senkung des Testosteronspiegels trägt zur Kontrolle des Wachstums von hormonsensitiven Prostatatumoren bei .

Analyse Chemischer Reaktionen

Types of Reactions: Degarelix acetate primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions:

Fmoc-protected amino acids: Used in the synthesis of the peptide chain.

Diethylenetriamine solution: Used for deprotecting the amino acids.

Resin: Acts as the solid support for the peptide synthesis.

High-performance liquid chromatography (HPLC): Used for purification.

Major Products Formed: The major product formed is degarelix acetate itself, which is a linear decapeptide amide with seven unnatural amino acids .

Wissenschaftliche Forschungsanwendungen

Prostate Cancer Treatment

Degarelix is primarily indicated for:

- Advanced Prostate Cancer : Approved in both the United States and Europe, degarelix is used for patients requiring androgen deprivation therapy. It is particularly beneficial for those with advanced hormone-dependent prostate cancer.

- High-Risk Localized Cancer : In Europe, it is also indicated for high-risk localized and locally advanced hormone-dependent prostate cancer, often used in combination with radiotherapy as neoadjuvant treatment .

Clinical Trials

Several studies have evaluated the efficacy and safety of degarelix:

- Phase II Study in Japan : A study involving 155 patients demonstrated that a 3-month dosing regimen (initial dose of 240 mg followed by maintenance doses of 360 mg or 480 mg) achieved serum testosterone levels ≤0.5 ng/ml in 88.3% and 97.2% of patients, respectively. The median percentage change in prostate-specific antigen (PSA) levels was significant, indicating effective tumor control .

- Long-Term Efficacy : Long-term studies have shown that degarelix maintains low testosterone levels over extended periods, with minimal adverse effects leading to discontinuation of treatment. Injection site reactions were the most common side effects but did not lead to treatment cessation .

Case Study 1: Efficacy in Elderly Patients

A case study involving elderly patients demonstrated that degarelix effectively managed advanced prostate cancer while maintaining a favorable safety profile. Patients reported improved quality of life with manageable side effects, emphasizing its suitability for older populations who may be more sensitive to hormonal treatments .

Case Study 2: Combination Therapy

Another study explored the use of degarelix in combination with radiotherapy for high-risk localized prostate cancer patients. Results indicated enhanced treatment outcomes compared to radiotherapy alone, supporting its role as an adjunct therapy .

Data Summary

The following table summarizes key findings from clinical trials and studies on this compound:

| Study | Population | Initial Dose | Maintenance Dose | Castration Rate (%) | Median PSA Change (%) | Adverse Events |

|---|---|---|---|---|---|---|

| Phase II Japan | 155 patients | 240 mg | 360/480 mg every 84 days | 88.3% (360 mg), 97.2% (480 mg) | -95.05% (360 mg), -96.43% (480 mg) | Injection site reactions |

| Elderly Patients | Various ages | 240 mg | 80 mg every 28 days | Effective management | Improved quality of life | Manageable side effects |

| Combination Therapy | High-risk localized cancer patients | 240 mg | 80 mg every 28 days | Enhanced outcomes | Significant reduction | Minimal adverse effects |

Wirkmechanismus

Degarelix acetate works by binding to GnRH receptors in the pituitary gland, blocking the interaction with endogenous GnRH. This antagonism reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of testosterone. The rapid reduction in testosterone levels helps in controlling the growth of hormone-sensitive prostate tumors .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Bicalutamid: Ein Androgenrezeptor-Inhibitor, der in Kombination mit GnRH-Agonisten zur Behandlung von Prostatakrebs eingesetzt wird.

Leuprolid: Ein GnRH-Agonist, der zunächst den Testosteronspiegel erhöht, bevor er zu einer signifikanten Senkung führt.

Goserelin: Ein weiterer GnRH-Agonist, der bei hormonsensitiven Krebserkrankungen eingesetzt wird.

Einzigartigkeit von Degarelixacetat: Im Gegensatz zu GnRH-Agonisten wie Leuprolid und Goserelin verursacht Degarelixacetat keinen anfänglichen Anstieg des Testosteronspiegels, der bei Patienten mit fortgeschrittenem Prostatakrebs die Symptome verschlimmern kann. Dies macht es zu einer bevorzugten Option für eine schnelle Testosteronsuppression ohne das Risiko eines Symptom-Flare-ups .

Biologische Aktivität

Degarelix acetate hydrate is a synthetic peptide derivative that acts as a gonadotropin-releasing hormone (GnRH) receptor antagonist. It is primarily utilized in the treatment of advanced prostate cancer by suppressing testosterone production. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, efficacy, safety, and relevant case studies.

Degarelix functions by competitively inhibiting GnRH receptors in the pituitary gland. This blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant reduction in testosterone levels. The mechanism can be summarized as follows:

- Inhibition of GnRH Receptors : Degarelix binds to GnRH receptors, preventing endogenous GnRH from exerting its effects.

- Reduction in LH and FSH : The decrease in LH and FSH results in diminished testosterone production from the testes.

- Rapid Onset of Action : Unlike GnRH agonists, which may initially cause a surge in testosterone levels, degarelix provides immediate suppression of testosterone.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion:

- Absorption : After subcutaneous administration, degarelix forms a depot at the injection site. Peak plasma concentrations are reached within 6 hours post-injection.

- Half-Life : The terminal half-life ranges from 41.5 to 70.2 days, allowing for extended therapeutic effects with less frequent dosing.

- Protein Binding : Approximately 90% of degarelix is bound to plasma proteins.

- Metabolism and Excretion : Degarelix is primarily eliminated through feces (70-80%) and urine (20-30%), with minimal involvement of CYP450 enzymes .

Efficacy and Safety

Degarelix has been evaluated in multiple clinical trials for its efficacy in achieving and maintaining testosterone suppression in patients with prostate cancer. Key findings include:

- Clinical Trials : In a Phase III trial comparing degarelix to leuprolide (a GnRH agonist), degarelix demonstrated faster suppression of testosterone levels to below 0.5 ng/mL within three days for 96% of patients, compared to none in the leuprolide group .

- Prostate-Specific Antigen (PSA) Levels : Degarelix also led to a more rapid decline in PSA levels compared to leuprolide, indicating effective control over prostate cancer progression .

Table 1: Efficacy Outcomes from Clinical Trials

| Treatment Group | Testosterone Suppression Rate (%) | Median PSA Level (ng/mL) |

|---|---|---|

| Degarelix 240/80 mg | 96.1% | <0.5 at Day 28 |

| Degarelix 240/160 mg | 95.5% | <0.5 at Day 28 |

| Leuprolide | 0% | Not suppressed |

Adverse Events

The safety profile of degarelix includes several common adverse events (AEs), particularly injection site reactions. In clinical studies:

- Injection Site Reactions : Reported in approximately 40% of patients receiving degarelix compared to less than 1% for leuprolide.

- Other AEs : Hot flushes, nasopharyngitis, weight gain, and pyrexia were also noted but were generally manageable .

Table 2: Common Adverse Events

| Adverse Event | Degarelix 360 mg Group (%) | Degarelix 480 mg Group (%) |

|---|---|---|

| Injection Site Pain | 42.1 | 52.6 |

| Hot Flush | 36.8 | 39.5 |

| Nasopharyngitis | 25.0 | 32.9 |

| Weight Increase | 17.1 | 13.2 |

Case Studies

Several case studies have highlighted the clinical utility of degarelix in managing advanced prostate cancer:

- Case Study A : A patient with metastatic prostate cancer achieved rapid testosterone suppression within three days of initiating treatment with degarelix, leading to significant reduction in tumor markers.

- Case Study B : A cohort study involving Japanese patients demonstrated that long-term administration of degarelix effectively maintained low testosterone levels without significant adverse effects over a one-year period .

Eigenschaften

IUPAC Name |

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H103ClN18O16.C2H4O2/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52;1-2(3)4/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117);1H3,(H,3,4)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTFSFUMNFDPLH-KYMMNHPFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H107ClN18O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027699 | |

| Record name | Degarelix acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1692.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934016-19-0, 934246-14-7 | |

| Record name | Degarelix acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934016190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Degarelix acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 934246-14-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEGARELIX ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXT215F4ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.